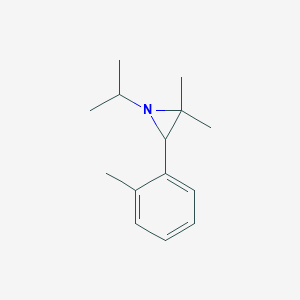
2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This particular compound is characterized by its unique structural features, including the presence of a dimethyl group, a methylphenyl group, and a propan-2-yl group attached to the aziridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of an appropriate amine with a halogenated compound. For instance, the reaction of 2-methylphenylamine with 2,2-dimethyl-1-bromopropane under basic conditions can yield the desired aziridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines or ring-opened products.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. This reactivity is exploited in various chemical transformations and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylaziridine: Lacks the methylphenyl and propan-2-yl groups, making it less sterically hindered.
3-Phenylaziridine: Contains a phenyl group instead of a methylphenyl group, affecting its reactivity and steric properties.
1-Isopropylaziridine: Similar structure but lacks the dimethyl and methylphenyl groups.
Uniqueness
2,2-Dimethyl-3-(2-methylphenyl)-1-(propan-2-yl)aziridine is unique due to its specific combination of substituents, which influence its reactivity, steric properties, and potential applications. The presence of both electron-donating and sterically hindering groups makes it a valuable compound in various chemical and biological studies.
Propiedades
Número CAS |
91466-65-8 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(2-methylphenyl)-1-propan-2-ylaziridine |
InChI |
InChI=1S/C14H21N/c1-10(2)15-13(14(15,4)5)12-9-7-6-8-11(12)3/h6-10,13H,1-5H3 |
Clave InChI |
LQQJYAKEHZKLHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2C(N2C(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
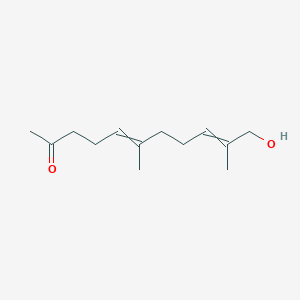
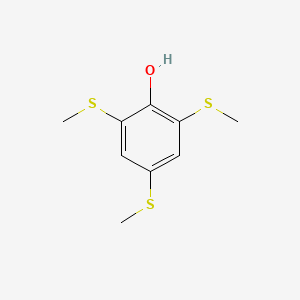
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
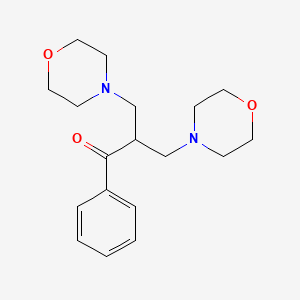

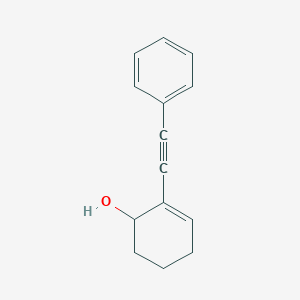
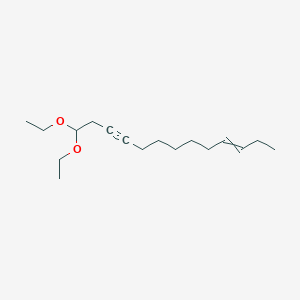

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14368618.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

